molecular formula C16H18ClN3O B14541432 N-[(2-Anilinopyridin-3-yl)methyl]-2-chloro-N-ethylacetamide CAS No. 61946-35-8

N-[(2-Anilinopyridin-3-yl)methyl]-2-chloro-N-ethylacetamide

Cat. No.: B14541432
CAS No.: 61946-35-8
M. Wt: 303.78 g/mol
InChI Key: HQRZKHZBHZQMPD-UHFFFAOYSA-N
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Description

N-[(2-Anilinopyridin-3-yl)methyl]-2-chloro-N-ethylacetamide is a chemical compound that belongs to the class of organic compounds known as benzamides. This compound is characterized by the presence of a carboxamido substituent attached to a benzene ring. It has a molecular formula of C16H18ClN3O and a molecular weight of 303.79 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Anilinopyridin-3-yl)methyl]-2-chloro-N-ethylacetamide typically involves the reaction of 2-chloro-N-ethylacetamide with 2-anilinopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Anilinopyridin-3-yl)methyl]-2-chloro-N-ethylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-Anilinopyridin-3-yl)methyl]-2-chloro-N-ethylacetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(2-Anilinopyridin-3-yl)methyl]-2-chloro-N-ethylacetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-Anilinopyridin-3-yl)methyl]-2-chloro-N-ethylacetamide is unique due to its specific molecular structure, which allows it to interact with a different set of molecular targets compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

61946-35-8

Molecular Formula

C16H18ClN3O

Molecular Weight

303.78 g/mol

IUPAC Name

N-[(2-anilinopyridin-3-yl)methyl]-2-chloro-N-ethylacetamide

InChI

InChI=1S/C16H18ClN3O/c1-2-20(15(21)11-17)12-13-7-6-10-18-16(13)19-14-8-4-3-5-9-14/h3-10H,2,11-12H2,1H3,(H,18,19)

InChI Key

HQRZKHZBHZQMPD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=C(N=CC=C1)NC2=CC=CC=C2)C(=O)CCl

Origin of Product

United States

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